molecular formula C5H7BO2S2 B1586637 5-(Methylsulfanyl)-2-thienylboronic acid CAS No. 499769-93-6

5-(Methylsulfanyl)-2-thienylboronic acid

Cat. No.: B1586637
CAS No.: 499769-93-6
M. Wt: 174.1 g/mol
InChI Key: VJIBVVHZWZYSGG-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2-thienylboronic acid: is an organoboron compound that features a thiophene ring substituted with a boronic acid group and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)-2-thienylboronic acid typically involves the borylation of 5-(Methylsulfanyl)-2-thiophenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Methylsulfanyl)-2-thienylboronic acid can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form 5-(Methylsulfanyl)-2-thienylborane.

    Substitution: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products:

    Oxidation: Products include 5-(Methylsulfinyl)-2-thienylboronic acid and 5-(Methylsulfonyl)-2-thienylboronic acid.

    Reduction: The major product is 5-(Methylsulfanyl)-2-thienylborane.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Methylsulfanyl)-2-thienylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In biological research, this compound is used to synthesize molecules that can interact with biological targets, such as enzymes or receptors, for studying biochemical pathways and developing new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2-thienylboronic acid in chemical reactions involves the formation of a boronate ester intermediate during Suzuki-Miyaura cross-coupling. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methylsulfanyl group can also participate in electron-donating interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

  • 5-(Methylsulfanyl)-2-furylboronic acid
  • 5-(Methylsulfanyl)-2-pyridylboronic acid
  • 5-(Methylsulfanyl)-2-phenylboronic acid

Comparison: 5-(Methylsulfanyl)-2-thienylboronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. The sulfur atom in the thiophene ring provides additional stability and reactivity, making it a valuable compound in various synthetic applications. Its methylsulfanyl group also enhances its solubility and reactivity in organic solvents, distinguishing it from similar boronic acids.

Properties

IUPAC Name

(5-methylsulfanylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIBVVHZWZYSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383272
Record name [5-(Methylsulfanyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-93-6
Record name B-[5-(Methylthio)-2-thienyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Methylsulfanyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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